molecular formula C12H12N2O2S B1362547 (N-sulfamoylanilino)benzene CAS No. 587-14-4

(N-sulfamoylanilino)benzene

Cat. No. B1362547
CAS RN: 587-14-4
M. Wt: 248.3 g/mol
InChI Key: JNRIMGJUBFEWOW-UHFFFAOYSA-N
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Description

(N-sulfamoylanilino)benzene, also known as N,N-Diphenyl Sulfamide, is used in the preparation of aryl-substituted sulfamides . It has a molecular weight of 248.3 and a molecular formula of C12H12N2O2S .


Molecular Structure Analysis

The molecular structure of (N-sulfamoylanilino)benzene can be represented by the canonical SMILES: C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N . The molecule is composed of a benzene ring with a sulfamoyl group attached . Further analysis would require more specific data or computational modeling.


Chemical Reactions Analysis

While specific chemical reactions involving (N-sulfamoylanilino)benzene are not detailed in the search results, benzene rings are known to undergo a variety of reactions. These include electrophilic aromatic substitution reactions, the Wolff-Kishner and Clemmensen reductions of ketones, and others .

Scientific Research Applications

C-H Amination and Cross-Coupling Reactions

(N-sulfamoylanilino)benzene and related compounds are utilized in organic synthesis, particularly in C-H amination and cross-coupling reactions. For instance, benzene-fused cyclic sulfamates, which are prepared through selective C-H amination, engage in nickel-catalyzed cross-coupling reactions with aryl- and alkyl-Grignard reagents. These processes enable the formation of functional amine derivatives and demonstrate the versatility of C-H amination in synthesis (Wehn & DuBois, 2005).

Catalytic Applications in Organic Synthesis

Sulfamoylanilino compounds, such as N,N′-Dibromo-N,N′-1,2-ethanediylbis(benzene sulfonamide), are used as catalysts in the tetrahydropyranylation of alcohols and phenols. This catalytic application is significant for facilitating reactions under mild conditions, enhancing the scope of organic synthesis (Khazaei, Rostami, & Mahboubifar, 2007).

Role in Molecular Electronics

In the field of molecular electronics, compounds like benzene-1,4-dithiol, which are structurally related to (N-sulfamoylanilino)benzene, have been studied for their conductive properties. Research on such molecules has led to a deeper understanding of charge transport at a molecular level, which is crucial for the development of molecular-scale electronics (Reed, Zhou, Muller, Burgin, & Tour, 1997).

Antimicrobial and Anticancer Applications

Sulfonamide metal complexes, such as those derived from benzene sulfonamide, show promising results as antimicrobial agents. Additionally, computational and molecular docking studies of benzene sulfonamide derivatives have indicated potential as anticancer agents, specifically against breast carcinoma cell lines (Pervaiz et al., 2020; Mohamed et al., 2022).

Safety And Hazards

While specific safety and hazard information for (N-sulfamoylanilino)benzene is not available, benzene is known to be harmful to the eyes, skin, airway, nervous system, and lungs. It can cause blood cancers like leukemia .

properties

IUPAC Name

(N-sulfamoylanilino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRIMGJUBFEWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10974223
Record name N,N-Diphenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N-sulfamoylanilino)benzene

CAS RN

587-14-4
Record name Sulfamide, N,N'-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Diphenylsulfuric diamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10974223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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